3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid
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Overview
Description
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may function as a degrader of certain proteins, leading to the accumulation of other proteins that affect cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: This compound shares a similar pyridine core but differs in its functional groups and overall structure.
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: This compound has similar methoxy and methyl substitutions but on a different aromatic ring system.
Uniqueness
3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
816446-74-9 |
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Molecular Formula |
C24H23NO4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H23NO4/c1-15-11-18(28-3)6-8-20(15)22-13-17(5-10-24(26)27)14-23(25-22)21-9-7-19(29-4)12-16(21)2/h5-14H,1-4H3,(H,26,27) |
InChI Key |
RRBDJRFULNJDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C=CC(=O)O |
Origin of Product |
United States |
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